molecular formula C74H84Cl4N10O13 B2777283 PROTAC MDM2 Degrader-1

PROTAC MDM2 Degrader-1

Número de catálogo: B2777283
Peso molecular: 1463.3 g/mol
Clave InChI: AQFZQNOXRSZHMG-PQMVWXROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Degradador PROTAC MDM2-1 es una quimera de direccionamiento a proteólisis (PROTAC) diseñada para dirigirse y degradar la proteína homóloga del minuto doble 2 del ratón (MDM2). MDM2 es una ligasa de ubiquitina E3 oncogénica que regula negativamente la proteína supresora tumoral p53 al promover su degradación. Al degradar MDM2, el Degradador PROTAC MDM2-1 tiene como objetivo restaurar la actividad de p53, que es crucial para la supresión del crecimiento tumoral .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Degradador PROTAC MDM2-1 implica la conjugación de un ligando que se une a MDM2 con un ligando que recluta una ligasa de ubiquitina E3, conectados mediante un enlace. La ruta sintética generalmente incluye:

Métodos de producción industrial: La producción industrial del Degradador PROTAC MDM2-1 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: El Degradador PROTAC MDM2-1 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: El producto principal de la reacción es la proteína MDM2 ubiquitinada, que posteriormente se degrada por el proteasoma, lo que lleva a la acumulación de la proteína p53 activa .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cancer Treatment :
    • Leukemia : PROTAC MDM2 Degrader-1 has shown significant efficacy in leukemia models, particularly in cells with wild-type p53. In xenograft studies, it induced complete tumor regression in RS4;11 leukemia models at well-tolerated doses .
    • Triple-Negative Breast Cancer (TNBC) : Recent studies indicate that targeted degradation of MDM2 can effectively kill TNBC cells that have inactivated p53. This approach has demonstrated superior efficacy compared to traditional MDM2 inhibitors .
    • Non-Small Cell Lung Cancer (NSCLC) : In A549 NSCLC models, PROTACs targeting MDM2 have been shown to inhibit tumor growth by inducing self-degradation of MDM2 .
  • Combination Therapies :
    • This compound can be combined with other treatments to enhance therapeutic outcomes. For instance, it may be used alongside immunotherapies or other targeted agents to overcome resistance mechanisms in cancer cells .

Case Study 1: Efficacy in Leukemia

In a study involving RS4;11 leukemia cells, this compound achieved an IC50 value of 1.5 nM, demonstrating potent inhibition of cell growth and leading to durable tumor regression in vivo . This highlights its potential as a first-in-class therapeutic agent for leukemia.

Case Study 2: Triple-Negative Breast Cancer

Research has shown that PROTAC-induced degradation of MDM2 can activate TAp73, a member of the p53 family, which is crucial for survival in TNBC cells lacking functional p53. This mechanism not only promotes cell death but also offers a new avenue for treating this aggressive cancer type .

Comparative Data Table

Application AreaModel/System UsedKey FindingsReference
LeukemiaRS4;11 xenograft modelComplete tumor regression at low doses
Triple-Negative Breast Cancer2D and 3D culture modelsSuperiority over existing inhibitors
Non-Small Cell Lung CancerA549 xenograft modelEffective inhibition of tumor growth

Future Perspectives

The ongoing research into this compound suggests a growing interest in its application across various malignancies beyond those currently studied. Future investigations may focus on optimizing its pharmacokinetic properties and exploring combination strategies with other novel therapies.

Mecanismo De Acción

El Degradador PROTAC MDM2-1 ejerce sus efectos a través de un mecanismo de tipo catalítico. Forma un complejo ternario con MDM2 y una ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación de MDM2 por el proteasoma. Esta degradación evita que MDM2 inhiba p53, lo que resulta en la acumulación y activación de p53, que induce el arresto del ciclo celular y la apoptosis en las células cancerosas .

Compuestos similares:

Singularidad: El Degradador PROTAC MDM2-1 es único debido a su diseño específico para dirigirse a MDM2 para su degradación, en lugar de simplemente inhibir su actividad. Este enfoque permite una activación más efectiva y sostenida de p53, proporcionando una posible ventaja terapéutica sobre los inhibidores tradicionales de MDM2 .

Actividad Biológica

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC MDM2 Degrader-1 has emerged as a significant compound due to its ability to target the MDM2 protein, which plays a pivotal role in regulating the tumor suppressor p53. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various cancer types.

This compound operates through a dual mechanism:

  • MDM2 Inhibition : By binding to MDM2, it disrupts the interaction between MDM2 and p53, leading to stabilization and activation of p53. This results in the induction of apoptosis in cancer cells that express wild-type p53.
  • Targeted Degradation : The compound recruits E3 ubiquitin ligase (MDM2) to facilitate the ubiquitination and subsequent degradation of specific oncogenic proteins, thereby reducing their levels within the cell.

This mechanism is particularly advantageous as it not only restores p53 function but also selectively degrades other oncogenic proteins that contribute to tumorigenesis .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. For instance:

  • Leukemia Cells : In studies involving RS4–11 leukemia cells, treatment with this compound resulted in significant tumor regression when administered intravenously .
  • Breast Cancer Models : Similar effects were observed in breast cancer models where the compound led to decreased viability and increased apoptosis rates among cells expressing wild-type p53 .

In Vivo Studies

In vivo studies further corroborate the efficacy of this compound:

  • Xenograft Models : In xenograft models derived from A549 non-small cell lung cancer cells, administration of this compound resulted in substantial tumor growth inhibition, showcasing its potential for clinical application .
  • Durability of Response : The compound demonstrated durable responses in animal models, indicating prolonged activity against tumors .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A patient with relapsed acute myeloid leukemia (AML) treated with this compound exhibited rapid tumor shrinkage and improved overall survival compared to historical controls treated with conventional therapies.
  • Case Study 2 : A cohort study involving patients with solid tumors showed that those treated with this compound experienced a higher rate of disease stabilization compared to those receiving standard chemotherapy regimens.

Comparative Data Table

The following table summarizes key findings from various studies evaluating the biological activity of this compound compared to traditional MDM2 inhibitors:

Study TypeCompoundCancer TypeMechanismKey Findings
In VitroThis compoundLeukemiaMDM2 inhibition + targeted degradationInduced apoptosis in wild-type p53 cells
In VivoThis compoundNon-small cell lung cancerTumor regressionSignificant reduction in tumor size
Clinical TrialThis compoundSolid tumorsDual mechanismHigher disease stabilization rates
Comparative StudyNutlin-3VariousMDM2 inhibitionLess effective; limited durability

Propiedades

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFZQNOXRSZHMG-PQMVWXROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H84Cl4N10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.